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Compound of Interest

Compound Name: Propionamide

Cat. No.: B166681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of

propionamide (CH₃CH₂CONH₂), a simple amide of a carboxylic acid. The document details

the key spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to

aid in the replication of these analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of propionamide.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 Strong, Broad
N-H stretching (symmetric and

asymmetric)[1]

~2970 Medium
C-H stretching (asymmetric) of

CH₃

~2940 Medium
C-H stretching (asymmetric) of

CH₂

~2880 Medium
C-H stretching (symmetric) of

CH₃

1690-1650 Strong
C=O stretching (Amide I band)

[1]

1650-1590 Medium
N-H bending (Amide II band)

[1]

~1460 Medium C-H bending of CH₂ and CH₃

~1420 Medium C-N stretching

~880 Weak N-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~1.1 Triplet 3H CH₃ ~7.4

~2.2 Quartet 2H CH₂ ~7.4

~6.5 Broad Singlet 2H NH₂ N/A

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ) ppm Assignment

~10 CH₃

~31 CH₂

~178 C=O

Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment

73 46.79 [M]⁺ (Molecular Ion)[2]

72 8.32 [M-H]⁺

57 17.07 [M-NH₂]⁺ or [CH₃CH₂CO]⁺[2]

44 100 [CONH₂]⁺ (Base Peak)[2]

29 High [CH₃CH₂]⁺

28 High [CO]⁺ or [C₂H₄]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of propionamide are outlined below.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid propionamide to identify its functional

groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of dry propionamide with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of propionamide to determine its molecular

structure.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of propionamide in a suitable

deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆,

DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural

abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used

to simplify the spectrum to single lines for each unique carbon.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of propionamide.

Method: Electron Ionization (EI) Mass Spectrometry.

Procedure:

Sample Introduction: Introduce a small amount of propionamide into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

Gas Chromatography (GC) for volatile samples.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺) and various

fragment ions.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a

function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular

ion, and the fragmentation pattern provides structural information.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of propionamide.
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Caption: Workflow for the spectroscopic analysis of propionamide.
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Caption: Mass spectrometry fragmentation of propionamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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